molecular formula C9H13N5 B13324400 1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine

1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine

Cat. No.: B13324400
M. Wt: 191.23 g/mol
InChI Key: NZOFYOOXCYIAHE-UHFFFAOYSA-N
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Description

1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine is a compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzyme active sites, thereby inhibiting or modulating their activity . The pathways involved often include the inhibition of key enzymes or the disruption of metal ion homeostasis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual imidazole rings and ethyl group make it a versatile compound for various applications.

Properties

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

IUPAC Name

1-[(1-ethylimidazol-2-yl)methyl]imidazol-2-amine

InChI

InChI=1S/C9H13N5/c1-2-13-5-3-11-8(13)7-14-6-4-12-9(14)10/h3-6H,2,7H2,1H3,(H2,10,12)

InChI Key

NZOFYOOXCYIAHE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1CN2C=CN=C2N

Origin of Product

United States

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